6-(Bromomethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGQBMKELZCPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595145 | |

| Record name | 6-(Bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152626-91-0 | |

| Record name | 6-(Bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Bromomethyl)-1H-indazole chemical properties and structure

An In-Depth Technical Guide to 6-(Bromomethyl)-1H-indazole: Synthesis, Properties, and Applications

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a stable indazole core coupled with a reactive benzylic bromide handle, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with key biological targets, particularly protein kinases.[1] Consequently, this compound serves as a crucial starting material for the development of novel therapeutics in areas such as oncology, neurology, and inflammatory diseases.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its effective use in research and development.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 152626-91-0[2] |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1CBr)NN=C2 |

Note: The hydrobromide salt of this compound is also commercially available under CAS Number 368426-63-5.[4][5]

Physicochemical Properties

| Property | Description |

| Appearance | Solid, often appearing as a white to off-white or tan powder. |

| Solubility | Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.[6] |

| Stability & Storage | The compound is a reactive benzylic halide. For long-term stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[5] |

Molecular Structure and Spectroscopic Profile

The reactivity and utility of this compound are direct consequences of its molecular structure, which consists of a bicyclic aromatic indazole system with a bromomethyl substituent at the 6-position.

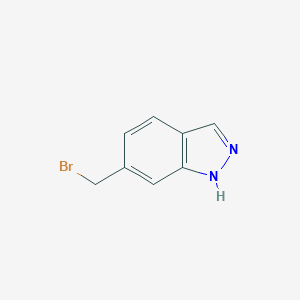

Caption: Chemical structure of this compound.

The key structural features that dictate its chemical behavior are:

-

The Indazole Core: A bicyclic aromatic system that is relatively stable and provides a rigid scaffold. The N-H proton at the N1 position is acidic and can be deprotonated or substituted.

-

The Bromomethyl Group: This group is the primary site of reactivity. As a benzylic bromide, the C-Br bond is weakened, and the carbon atom is highly electrophilic, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.

Representative Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ ~13 ppm (br s, 1H): N-H proton of the indazole ring. δ ~8.0 ppm (s, 1H): C3-H proton. δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzene ring (e.g., C4-H, C7-H). δ ~7.2 ppm (m, 1H): Aromatic proton (e.g., C5-H). δ ~4.7 ppm (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br). |

| ¹³C NMR | δ ~140-142 ppm: Quaternary carbons of the indazole ring fusion. δ ~135 ppm: C3 carbon. δ ~110-130 ppm: Other aromatic carbons. δ ~33 ppm: Methylene carbon of the bromomethyl group (-CH₂Br). |

| IR (cm⁻¹) | ~3150 cm⁻¹: N-H stretching. ~3050 cm⁻¹: Aromatic C-H stretching. ~1620, 1500 cm⁻¹: C=C and C=N aromatic ring stretching. ~1220 cm⁻¹: C-N stretching. ~650 cm⁻¹: C-Br stretching. |

| Mass Spec (EI) | M⁺ at m/z 210/212: Molecular ion peak showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). Fragment at m/z 131: Loss of Br radical. |

Synthesis and Purification

An efficient and high-yielding synthesis of this compound involves the direct bromination of the corresponding alcohol, (1H-indazol-6-yl)methanol. This method avoids harsh conditions and provides the product in excellent yield.[2][9]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a reported high-yield procedure.[2][9]

-

Reaction Setup: To a solution of (1H-indazol-6-yl)methanol (1.0 eq) in glacial acetic acid, add a solution of 33% hydrogen bromide in acetic acid (excess, ~5-10 eq).

-

Heating: Heat the reaction mixture to 120°C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1 hour).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in its predictable and versatile reactivity, primarily centered around the bromomethyl group.

Nucleophilic Substitution

The benzylic bromide is an excellent leaving group, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups.

Caption: General nucleophilic substitution at the bromomethyl group.

Common nucleophiles include:

-

Thiols (R-SH): To form thioethers.[2]

-

Amines (R₂NH): To form substituted aminomethyl indazoles.

-

Alcohols/Phenols (R-OH): To form ethers.

-

Azide (N₃⁻): To form azidomethyl indazoles, which can be further reduced to amines or used in click chemistry.

-

Cyanide (CN⁻): To introduce a nitrile group, which can be hydrolyzed to a carboxylic acid.

Detailed Experimental Protocol: Thioether Formation

This protocol describes the reaction with ethanethiol, demonstrating a typical Sₙ2 derivatization.[2]

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Reagents: Add ethanethiol (EtSH, ~1.2 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, ~1.2 eq).

-

Heating: Heat the reaction mixture to reflux and stir for 1 hour, monitoring by TLC.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue directly by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the 6-((ethylthio)methyl)-1H-indazole product.

Applications in Research and Drug Development

The primary application of this compound is as an intermediate in the synthesis of biologically active molecules. The indazole core is a key pharmacophore that can form critical hydrogen bonds with protein targets.

-

Kinase Inhibitors: Indazole derivatives are prominent in the development of inhibitors for protein kinases, which are crucial targets in cancer therapy.[10][11] By using this compound, medicinal chemists can build out complex side chains that confer potency and selectivity for specific kinases, such as Polo-like kinase 4 (PLK4) and Pim kinases.[12][13]

-

Neurology and Other Therapeutic Areas: Beyond oncology, indazole-containing compounds have been investigated for a range of other therapeutic applications, including neurological and inflammatory disorders.[3]

-

Materials Science: The rigid, functionalizable nature of the indazole scaffold also makes its derivatives interesting candidates for the development of novel organic materials.[2]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

-

Hazard Classification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its dual structural features: a biologically relevant indazole core and a highly reactive bromomethyl group. Its straightforward synthesis and versatile reactivity make it an indispensable tool for scientists in drug discovery and materials science, enabling the efficient construction of novel and complex molecular entities. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in scientific innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. 6-BROMO-3-METHYL-1H-INDAZOLE(90221-46-8) 1H NMR spectrum [chemicalbook.com]

- 7. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

synthesis and characterization of 6-(Bromomethyl)-1H-indazole

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Bromomethyl)-1H-indazole

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents, including potent kinase inhibitors. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile indazole core, allows for extensive chemical modification and derivatization. This guide provides a comprehensive overview of a robust synthetic route to this compound from a commercially available precursor, detailed protocols for its structural and purity characterization, and essential safety and handling information. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in the fields of organic synthesis and drug development.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific utility of this compound stems from its role as a precursor to molecules that target critical signaling pathways, such as the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[1] The reactive bromomethyl handle at the 6-position serves as an electrophilic site, ideal for introducing a variety of side chains and pharmacophores through nucleophilic substitution reactions, thereby enabling the rapid generation of diverse chemical libraries for drug screening.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved by the direct bromination of the corresponding alcohol, (1H-indazol-6-yl)methanol. This approach is favored for its high yield and operational simplicity.

Synthetic Strategy and Mechanism

The chosen synthetic route involves the conversion of a primary alcohol to an alkyl bromide using a hydrobromic acid solution.

-

Causality of Reagent Choice : A solution of hydrogen bromide (HBr) in acetic acid is an excellent reagent for this transformation. Acetic acid acts as a solvent that can dissolve the starting material and facilitates a high reaction temperature. The strong acid (HBr) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion (Br⁻), a potent nucleophile, then displaces the water molecule via an Sₙ2 mechanism. The high temperature accelerates the reaction rate to ensure completion within a practical timeframe.[2]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1H-indazol-6-yl)methanol (e.g., 1.0 g, 6.75 mmol).

-

Reagent Addition: Under a nitrogen atmosphere, add a 33% solution of hydrogen bromide in acetic acid (e.g., 10 mL).

-

Reaction: Heat the reaction mixture to 120°C and stir vigorously for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water (100 mL) to quench the reaction.

-

Work-up - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the aqueous mixture until the effervescence ceases and the pH is neutral (~7).

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Work-up - Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid. A yield of approximately 89% can be expected.[2]

In-depth Characterization

Unequivocal characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system of analysis.

Visualization of the Characterization Workflow

Caption: Comprehensive characterization workflow for the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the expected characterization data for this compound.

| Parameter | Technique | Expected Value / Observation | Interpretation |

| Appearance | Visual Inspection | White to off-white solid/powder.[3] | Basic physical state confirmation. |

| Melting Point | Melting Point Apparatus | ~180-185 °C (for 6-bromo-1H-indazole).[3][4] | A sharp melting range indicates high purity. |

| Molecular Formula | - | C₈H₇BrN₂ | - |

| Molecular Weight | - | 211.06 g/mol | - |

| ¹H NMR | NMR Spectroscopy | ~11.0-13.0 ppm (br s, 1H)~8.0 ppm (s, 1H)~7.7 ppm (d, 1H)~7.5 ppm (s, 1H)~7.3 ppm (d, 1H)~4.8 ppm (s, 2H) | N-H proton of the indazole ring.H-3 proton.H-4 or H-7 proton.H-5 or H-7 proton.H-4 or H-5 proton.Methylene protons of the -CH₂Br group. |

| IR Spectroscopy | FTIR Spectroscopy | ~3150 cm⁻¹ (broad)~1620 cm⁻¹~600-700 cm⁻¹ | N-H stretching vibration.[5][6]C=C aromatic ring stretching.[5]C-Br stretching vibration. |

| Mass Spec. | MS (EI or ESI) | m/z ~210 & ~212 | Molecular ion peaks (M⁺ and M+2) showing the characteristic ~1:1 isotopic pattern for a single bromine atom.[7] |

Note: NMR chemical shifts are estimates based on the indazole scaffold and substituent effects and should be confirmed experimentally.[5][8]

Interpreting the Data: A Self-Validating System

-

Structural Confirmation: The ¹H NMR spectrum is paramount for confirming the connectivity. The singlet at ~4.8 ppm integrating to 2H is definitive evidence of the isolated methylene (-CH₂-) group, while the aromatic signals confirm the substituted indazole core.[5]

-

Functional Group Validation: The IR spectrum corroborates the NMR data by showing the characteristic N-H stretch of the indazole ring and, critically, the C-Br stretch, confirming the success of the bromination reaction.[6]

-

Elemental Composition: Mass spectrometry provides the most direct evidence of a successful synthesis. The observation of two peaks of nearly equal intensity separated by 2 mass units (e.g., 210 and 212) is the unmistakable signature of a compound containing one bromine atom, thus validating the elemental composition.[7]

-

Purity Assessment: A sharp, un-depressed melting point is a strong indicator of high purity.[9] This can be quantitatively confirmed by High-Performance Liquid Chromatography (HPLC), which should show a single major peak (e.g., ≥98.5% purity).[3]

Safety, Handling, and Storage

Chemical safety is non-negotiable in a research environment. This compound and its precursors should be handled with care.

-

Hazard Identification: Based on data for similar compounds like 6-bromo-1H-indazole, this chemical should be considered an irritant. It may cause skin, eye, and respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]

-

Handling: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[10]

Conclusion

This guide has detailed a reliable and high-yielding synthesis of this compound, a valuable intermediate for pharmaceutical research. The described workflow, from reaction execution to rigorous characterization, provides a complete framework for producing and validating this key building block. The emphasis on the rationale behind procedural steps and the integration of multiple analytical techniques ensures that researchers can confidently synthesize and utilize this compound in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 6-溴-1H-吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. fhi.mpg.de [fhi.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

6-(Bromomethyl)-1H-indazole CAS number and molecular weight

An In-Depth Technical Guide to 6-(Bromomethyl)-1H-indazole: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds are recognized as "privileged structures" due to their consistent appearance in biologically active compounds. The indazole core is a prime example, forming the foundation of numerous therapeutics, particularly in oncology.[1][2] Its unique bicyclic aromatic structure allows for versatile functionalization and precise three-dimensional orientation of substituents to interact with biological targets.

This guide focuses on a particularly valuable derivative: This compound . This compound serves as a powerful and versatile electrophilic building block. The introduction of the bromomethyl group at the 6-position transforms the stable indazole core into a reactive intermediate, primed for covalent modification. This reactivity is the key to its utility, enabling chemists to readily introduce the indazole motif into a wide range of molecular architectures. We will explore its fundamental properties, synthesis, and critical role in the development of novel therapeutics, providing both theoretical understanding and practical, field-proven protocols for its application.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 152626-91-0 | [3][4] |

| Molecular Formula | C₈H₇BrN₂ | [4] |

| Molecular Weight | 211.06 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | Typically an off-white to solid | N/A |

| Reactivity Class | Electrophilic Alkylating Agent (Benzylic Bromide) | N/A |

Note: The hydrobromide salt of this compound (CAS: 368426-63-5) is also commercially available and has a molecular weight of 291.97 g/mol .[6][7]

The reactivity of this molecule is dominated by the C-Br bond. As a benzylic bromide, the carbon atom is highly susceptible to nucleophilic attack. This is because the transition state of both Sₙ1 and Sₙ2 reactions is stabilized by the adjacent aromatic ring system, making it an excellent leaving group and a potent electrophile.

Synthesis and Mechanistic Rationale

The efficient synthesis of this compound is crucial for its application. An effective method involves the direct bromination of a precursor alcohol, 6-(hydroxymethyl)-1H-indazole, using a strong brominating agent in an acidic medium.

An improved synthesis for a related compound highlights a robust method that can be adapted for this purpose, utilizing 33% hydrogen bromide (HBr) in acetic acid.[8] This approach is favored for its directness and high yield.

Synthetic Workflow

The conversion is a straightforward acid-catalyzed nucleophilic substitution.

Caption: High-level workflow for the synthesis of this compound.

Causality of Experimental Choices

-

Reagent (33% HBr in Acetic Acid): Acetic acid serves as a solvent that can tolerate highly acidic conditions. The high concentration of HBr provides both the acidic catalyst and the bromide nucleophile.

-

Mechanism: The reaction proceeds via protonation of the hydroxyl group by the strong acid (HBr). This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water). The bromide ion (Br⁻) then attacks the benzylic carbon in an Sₙ2 or Sₙ1-like fashion, displacing water and forming the final product.

-

Temperature (120°C): Elevated temperature is necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate and driving the conversion to completion.[8]

Applications in Medicinal Chemistry & Drug Discovery

This compound is not an end-product but a strategic intermediate. Its utility lies in its ability to covalently link the valuable indazole scaffold to other molecules of interest. This is typically achieved by reacting it with various nucleophiles.

Caption: General reactivity of this compound with common nucleophiles.

Key Therapeutic Areas:

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors used in cancer therapy.[1] this compound allows for the attachment of solubilizing groups or side chains that can probe other pockets of the ATP-binding site, enhancing potency and selectivity.

-

Antimicrobial Agents: The compound is a precursor for molecules targeting essential bacterial enzymes. For example, derivatives have been synthesized to inhibit DNA gyrase B (GyrB), an enzyme crucial for bacterial DNA replication.[9] It can also be used in click chemistry to generate libraries of 1,2,3-triazole derivatives for screening as antimicrobial agents.[9]

-

Neurological Disorders: Indazole derivatives are actively being researched for their potential in treating neurological conditions.[2][10] The ability to easily modify the 6-position is critical for tuning properties like blood-brain barrier penetration and receptor affinity.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a self-validating, step-by-step methodology for a typical Sₙ2 reaction using this compound.

Objective: To synthesize a 6-((alkylamino)methyl)-1H-indazole derivative.

Materials & Reagents:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Apolar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))

-

Inorganic Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the inorganic base (e.g., K₂CO₃, 2.5 eq).

-

Causality: The base is crucial to neutralize the HBr that is formed as a byproduct of the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction medium remains basic.

-

-

Solvent and Reagent Addition:

-

Add the aprotic solvent (e.g., ACN) to the flask to dissolve/suspend the solids. A typical concentration is 0.1-0.2 M.

-

Add the primary amine (1.1 eq) to the stirring suspension.

-

Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. ACN is a good solvent choice as it is polar enough to dissolve the reagents but does not interfere with the reaction.

-

-

Reaction Progression:

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromomethyl indazole is consumed (typically 2-12 hours).

-

Causality: Room temperature is often sufficient for this reactive electrophile. Monitoring ensures the reaction is stopped at the optimal time, preventing potential side reactions.

-

-

Aqueous Workup:

-

Once the reaction is complete, filter off the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then brine.

-

Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of EtOAc in hexanes).

-

Causality: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials or byproducts based on polarity.

-

-

Validation:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Causality: This final step is non-negotiable for a self-validating protocol. It provides definitive proof that the target molecule has been synthesized successfully and is of sufficient purity for subsequent applications.

-

Safety and Handling

As a reactive alkylating agent, this compound and its related compounds must be handled with appropriate care.

-

Hazard Classification: While specific data for this exact compound is limited, related bromo-indazole compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][11] It should be treated as a hazardous substance.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands out as a high-value intermediate for researchers in drug discovery and development. Its utility is derived from the strategic combination of a privileged indazole scaffold with a reactive benzylic bromide handle. This design allows for the efficient and predictable incorporation of the indazole core into diverse and complex molecular structures. A firm grasp of its properties, synthesis, and reactivity empowers scientists to leverage this building block to its full potential, accelerating the discovery of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 152626-91-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound 95% | CAS: 152626-91-0 | AChemBlock [achemblock.com]

- 5. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 6-BroMoMethyl-1h-indazole hydrobroMide price,buy 6-BroMoMethyl-1h-indazole hydrobroMide - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

solubility and stability of 6-(Bromomethyl)-1H-indazole

An In-depth Technical Guide to the Solubility and Stability of 6-(Bromomethyl)-1H-indazole

Authored by a Senior Application Scientist

Foreword: this compound is a bifunctional molecule of significant interest in medicinal chemistry. It combines the privileged indazole scaffold, a core component in numerous kinase inhibitors and other therapeutic agents, with a highly reactive bromomethyl group.[1] This latter feature makes it a valuable synthon for introducing the indazole moiety into larger molecules via nucleophilic substitution. However, this inherent reactivity presents considerable challenges regarding the compound's stability and handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the , ensuring its effective and reliable use in synthesis and drug discovery workflows. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes foundational principles and provides robust, field-proven experimental protocols adapted from closely related indazole analogues.

Physicochemical Characteristics and Structural Rationale

The structure of this compound dictates its chemical behavior. The indazole ring system is aromatic and relatively planar, contributing to its crystalline nature. The key feature is the bromomethyl group (-CH₂Br) attached to the benzene ring portion. This group is analogous to a benzylic bromide, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the primary driver of the compound's utility and its instability.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source(s) |

| Molecular Formula | C₈H₇BrN₂ | [2] |

| Molecular Weight | 211.06 g/mol | [3] |

| CAS Number | 152626-91-0 | [4] |

| Appearance | Expected to be a solid | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Note: The recommended cold storage under an inert atmosphere strongly suggests inherent instability at ambient conditions.[4]

Solubility Profile: A Predictive and Experimental Approach

A compound's solubility is a critical parameter for its use in chemical reactions, biological assays, and formulation development. While specific experimental data for this compound is scarce, its solubility can be predicted based on its structure and confirmed using standardized protocols.

Predicted Solubility Behavior

-

Aqueous Solubility: Expected to be very low. The molecule is largely hydrophobic, and while the indazole nitrogens can act as hydrogen bond acceptors, this is insufficient to overcome the hydrophobicity of the bicyclic aromatic system and the bromomethyl group.

-

Organic Solubility: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where many indazole derivatives show good solubility.[1] It will likely exhibit moderate to good solubility in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane (DCM), but poor solubility in non-polar solvents like hexanes.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following protocols are industry-standard methods for assessing thermodynamic and kinetic solubility.

This method determines the equilibrium concentration of a compound in a saturated solution and is considered the gold standard.[1]

Causality: The extended equilibration period (24-72 hours) ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states, providing the most accurate measure of a compound's intrinsic solubility in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile).

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.[1]

-

Sampling & Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Carefully remove an aliquot of the supernatant. It is critical to filter the aliquot through a fine (e.g., 0.22 µm) filter to remove any microscopic particulate matter, which would otherwise falsely inflate the measured concentration.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1] Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.

This high-throughput method is common in early drug discovery and measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Causality: This protocol mimics the conditions of many biological assays where a compound is introduced from a concentrated organic stock into an aqueous medium. It measures the apparent solubility under non-equilibrium conditions, which is often more relevant for in vitro testing.

-

Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10-20 mM, in 100% DMSO.[1]

-

Dilution: In a 96-well plate, add the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to reach a series of final concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and low (e.g., ≤1%) across all wells to minimize co-solvent effects.[1]

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 2 to 24 hours.[1]

-

Analysis: Determine the concentration of the compound remaining in solution. This can be done by filtering the plate and analyzing the filtrate by HPLC-UV or LC-MS/MS, or by nephelometry which measures turbidity from precipitated compound.[1]

Table 2: Template for Recording Solubility Data

| Solvent/Buffer | Temperature (°C) | Method | Measured Solubility (µg/mL or µM) |

| Water | 25 | Thermodynamic | |

| PBS (pH 7.4) | 25 | Thermodynamic | |

| PBS (pH 7.4) | 25 | Kinetic (2h) | |

| Ethanol | 25 | Thermodynamic | |

| Acetonitrile | 25 | Thermodynamic | |

| DMSO | 25 | Thermodynamic |

Stability Profile: Managing Inherent Reactivity

The stability of this compound is paramount. Its high reactivity, while synthetically useful, makes it prone to degradation. Understanding its degradation pathways is essential for proper handling, storage, and reaction quenching. The compound is classified as stable under normal, recommended storage conditions, but incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6]

Key Factors Influencing Stability

-

Nucleophiles/Hydrolysis: The primary degradation pathway is likely nucleophilic substitution at the benzylic carbon. Water can act as a nucleophile, leading to hydrolysis to the corresponding 6-(hydroxymethyl)-1H-indazole, particularly under neutral or basic conditions. Other nucleophiles present in a reaction mixture (e.g., amines, thiols) will readily react.

-

pH: Stability is expected to be poor under basic conditions, which would accelerate hydrolysis.[1] Acidic conditions may also promote degradation, though potentially at a slower rate.[1]

-

Temperature: Elevated temperatures will accelerate degradation reactions. The Safety Data Sheet (SDS) advises avoiding excess heat.[5]

-

Light: As a substituted aromatic compound, it may be susceptible to photolytic degradation. Testing according to ICH Q1B guidelines is necessary to confirm this.[7]

-

Polymerization: For the related 5-(bromomethyl)-1H-indazole, isolation as a hydrobromide salt is noted as critical to suppress polymerization.[8] This suggests the free base of this compound may be prone to self-reaction, where the nitrogen of one molecule attacks the bromomethyl group of another, leading to oligomers or polymers. This is a critical, often overlooked, aspect of stability for this class of compounds.

Experimental Assessment of Stability: Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish a "stability-indicating" analytical method capable of resolving the parent compound from all significant degradants.[9]

Causality: This protocol systematically exposes the compound to harsh conditions (more extreme than typical storage) to accelerate degradation. By identifying the degradation products formed under specific stress conditions (e.g., acid, base, oxidation), we can understand the molecule's liabilities and develop analytical methods that can monitor for these impurities during formal stability studies.

-

Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.[1][9]

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for several hours.[1]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for several hours.[1]

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[1]

-

Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.[1]

-

Thermal Degradation (Solution): Incubate the stock solution at 80°C.[1]

-

Photolytic Degradation: Expose the stock solution in a validated photostability chamber according to ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.[1][7][10]

-

-

Sampling and Analysis:

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

For acid and base hydrolysis samples, neutralize the solution before analysis to prevent damage to the HPLC column.[1]

-

Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for obtaining mass information on the degradation products to help elucidate their structures.

-

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

-

Visualization of Experimental Workflows

Diagram 1: Solubility Determination Workflow

Caption: Workflow for determining thermodynamic and kinetic solubility.

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting a comprehensive forced degradation study.

Recommended Handling and Storage

Given the compound's reactive nature, strict handling and storage protocols are mandatory to preserve its integrity.

-

Storage: The compound should be stored at refrigerated temperatures (2-8°C) as recommended.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.[4] For long-term storage, consider storage at -20°C.

-

Handling: Always handle in a well-ventilated area, such as a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid creating dust.[5]

-

Use in Reactions: When using the compound as a reagent, it is best to use it as fresh as possible. If a solution is prepared, it should be used promptly. The presence of the hydrobromide salt (CAS 368426-63-5) suggests that this form may be more stable and less prone to polymerization, making it a potentially better choice for storage and handling if available.[2]

Conclusion

This compound is a classic example of a "high-reward, high-risk" chemical intermediate. Its utility in synthesizing novel chemical entities is matched by its inherent instability, driven by the electrophilic bromomethyl group. A thorough and proactive characterization of its solubility and stability is not merely an academic exercise but a prerequisite for its successful application. By employing the systematic protocols outlined in this guide—from rigorous solubility determination to comprehensive forced degradation studies—researchers can mitigate risks, ensure the quality of their synthetic products, and accelerate their drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 152626-91-0|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. database.ich.org [database.ich.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. benchchem.com [benchchem.com]

- 10. q1scientific.com [q1scientific.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-(Bromomethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 6-(bromomethyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for its application in the synthesis of novel therapeutic agents.

Introduction

This compound is a versatile intermediate utilized in the development of various pharmacologically active compounds. The indazole core is a well-established pharmacophore, and the presence of a reactive bromomethyl group at the 6-position allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for guiding its use in subsequent synthetic steps.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 (broad s) | Singlet | 1H | N-H |

| ~8.0 (s) | Singlet | 1H | H3 |

| ~7.7 (d) | Doublet | 1H | H4 |

| ~7.5 (s) | Singlet | 1H | H7 |

| ~7.2 (d) | Doublet | 1H | H5 |

| ~4.7 (s) | Singlet | 2H | -CH₂Br |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: The broad singlet at approximately 13.0 ppm is characteristic of the acidic proton on the nitrogen atom of the indazole ring. Its broadness is due to quadrupole broadening and potential exchange with trace amounts of water in the NMR solvent.

-

Aromatic Protons: The signals in the aromatic region (7.0-8.5 ppm) correspond to the protons on the benzene and pyrazole rings of the indazole core. The specific splitting patterns (doublets and singlets) arise from the coupling between adjacent protons. The singlet for H3 is expected as it has no adjacent protons. The protons on the benzene ring (H4, H5, and H7) will show splitting based on their ortho and meta relationships.

-

Bromomethyl Protons: The singlet at around 4.7 ppm, integrating to two protons, is a key indicator of the -CH₂Br group. The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~140 | C7a |

| ~135 | C3 |

| ~128 | C6 |

| ~125 | C3a |

| ~122 | C5 |

| ~120 | C4 |

| ~110 | C7 |

| ~33 | -CH₂Br |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The signals in the range of 110-140 ppm correspond to the seven carbon atoms of the indazole ring system. The chemical shifts are influenced by the electronic environment, including the presence of the nitrogen atoms and the bromomethyl substituent.

-

Bromomethyl Carbon: The signal at approximately 33 ppm is assigned to the carbon of the -CH₂Br group. This upfield chemical shift, relative to the aromatic carbons, is characteristic of an sp³-hybridized carbon attached to a halogen.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1450 | Medium to Strong | C=C and C=N stretching in the aromatic rings |

| 1250-1200 | Strong | C-N stretch |

| 700-600 | Strong | C-Br stretch |

Interpretation of the IR Spectrum:

-

N-H Stretch: The broad absorption band in the 3200-3000 cm⁻¹ region is indicative of the N-H stretching vibration of the indazole ring.

-

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ range are characteristic of C-H stretching vibrations within the aromatic rings.

-

Ring Vibrations: The absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ are due to the C=C and C=N stretching vibrations within the fused aromatic ring system.

-

C-N Stretch: The strong band around 1250-1200 cm⁻¹ corresponds to the C-N stretching vibration.

-

C-Br Stretch: The strong absorption in the 700-600 cm⁻¹ region is a key diagnostic peak for the presence of the C-Br bond in the bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): For C₈H₇BrN₂, the expected monoisotopic mass is approximately 210.98 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a ratio of approximately 1:1 for the M⁺ and M+2⁺ peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a peak at [M-Br]⁺. Another likely fragmentation pathway is the loss of the entire bromomethyl group, leading to a peak corresponding to the 1H-indazole radical cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Actual parameters may vary depending on the specific instrumentation used.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrobromide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 14 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0 to 160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and key fragments.

-

Visualization of Experimental Workflows

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides unambiguous confirmation of its molecular structure. This detailed characterization is essential for ensuring the quality and identity of this important synthetic intermediate, thereby supporting its effective use in the discovery and development of new chemical entities with therapeutic potential.

References

The Synthetic Keystone: An In-depth Technical Guide to 6-(Bromomethyl)-1H-indazole for Advanced Pharmaceutical Research

Foreword: The Indazole Scaffold and the Significance of the 6-Bromomethyl Moiety

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of clinically significant therapeutic agents, particularly in oncology.[1][2] Indazole-based compounds have demonstrated a remarkable capacity to modulate the activity of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4]

This guide focuses on a particularly valuable, yet often overlooked, derivative: 6-(Bromomethyl)-1H-indazole . The introduction of a bromomethyl group at the 6-position transforms the relatively inert indazole core into a highly versatile and reactive intermediate. The benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity unlocks a vast chemical space, enabling medicinal chemists to append a wide array of functional groups and build complex molecular architectures with precision and efficiency. Consequently, this compound has emerged as a critical building block in the synthesis of advanced kinase inhibitors and other targeted therapies. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, characterization, and strategic applications.

A Note on the History and Discovery

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of functionalized indazoles for pharmaceutical applications. Its utility is often highlighted in the context of improving multi-step synthetic routes to more complex target molecules, where it serves as a superior alternative to less reactive or less stable intermediates. A notable example is in the improved synthesis of 6-[(ethylthio)methyl]-1H-indazole, where the use of this compound significantly enhances the overall yield by replacing a less efficient mesylate intermediate.

Synthesis and Methodology: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through the bromination of a precursor alcohol, 6-(hydroxymethyl)-1H-indazole. This transformation is a robust and high-yielding reaction, critical for ensuring a reliable supply of this key intermediate. The following sections detail the multi-step synthesis, beginning from a commercially available starting material.

Overall Synthetic Workflow

The following diagram illustrates the multi-step synthesis of this compound, commencing from 3-amino-4-methylbenzoic acid.

Caption: Multi-step synthesis of this compound.

Step 1: Synthesis of (1H-Indazol-6-yl)methanol

The precursor alcohol is synthesized in a three-step sequence starting from 3-amino-4-methylbenzoic acid.

Protocol:

-

Esterification: 3-Amino-4-methylbenzoic acid is esterified to protect the carboxylic acid and facilitate the subsequent cyclization. This is typically achieved by refluxing with thionyl chloride in ethanol.

-

Diazotization and Cyclization: The resulting ethyl 3-amino-4-methylbenzoate undergoes diazotization followed by intramolecular cyclization to form the indazole ring. This is a classic method for indazole synthesis, often employing reagents like isopentyl nitrite in the presence of acetic anhydride and potassium acetate, followed by acidic workup.

-

Reduction: The ester group of ethyl 1H-indazole-6-carboxylate is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF at low temperatures.

Step 2: Bromination of (1H-Indazol-6-yl)methanol to Yield this compound

This is the pivotal step, converting the relatively unreactive alcohol into the desired electrophilic bromomethyl intermediate. The choice of reagents is critical for achieving high yield and purity.

Expertise & Experience in Reagent Selection:

The use of 33% hydrogen bromide in acetic acid is a superior method for this transformation. This reagent system offers several advantages over other brominating agents like PBr₃ or CBr₄/PPh₃. The acidic medium protonates the hydroxyl group, converting it into a good leaving group (water), which is then readily displaced by the bromide nucleophile in an Sₙ2 reaction. The high temperature (120°C) drives the reaction to completion. This method is not only high-yielding (typically around 89%) but also procedurally straightforward, making it amenable to scale-up.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add (1H-Indazol-6-yl)methanol.

-

Reagent Addition: Under a nitrogen atmosphere, add a solution of 33% hydrogen bromide in acetic acid.

-

Reaction Conditions: Heat the reaction mixture to 120°C and maintain for 1 hour.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere (Nitrogen): Prevents potential oxidation of the indazole ring at high temperatures.

-

High Temperature (120°C): Provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.

-

Aqueous Work-up: Precipitates the organic product while removing the inorganic salts and excess acid.

The following diagram illustrates the mechanism of the bromination reaction.

Caption: Mechanism of the bromination of (1H-indazol-6-yl)methanol.

Physicochemical Properties and Characterization

Accurate characterization of this compound is essential for its use in subsequent synthetic steps. While a comprehensive, publicly available dataset is limited, the expected properties and spectroscopic data can be reliably predicted based on its structure and data from closely related analogues.

Quantitative Data Summary

| Property | Value | Reference/Notes |

| CAS Number | 152626-91-0 | |

| Molecular Formula | C₈H₇BrN₂ | |

| Molecular Weight | 211.06 g/mol | |

| Appearance | Off-white to light brown solid | Predicted |

| Melting Point | Not reported, expected to be >150 °C | Based on similar bromoindazoles |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Predicted |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the benzylic CH₂ protons (likely in the range of 4.5-5.0 ppm), and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The benzylic carbon (CH₂Br) is expected to resonate in the range of 30-35 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C-Br stretching (in the fingerprint region, <700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[2] The bromomethyl group serves as a handle for introducing various side chains that can interact with specific binding pockets of the target protein.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a core heterocyclic scaffold (like indazole) and a "linker" region that connects to a solubilizing group or a moiety that occupies a specific region of the kinase's active site. This compound is an ideal starting point for constructing these molecules.

Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for synthesizing kinase inhibitors from this compound.

In a typical synthetic sequence, the bromide is displaced by a nucleophile, such as a thiol, alcohol, or amine, to introduce a desired side chain. The indazole nitrogen can then be protected or functionalized, and further modifications can be made to the molecule through cross-coupling reactions on the aromatic ring.

Safety, Handling, and Storage

As a reactive benzylic bromide, this compound should be handled with appropriate care.

-

Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system.[5][6] It is also a lachrymator. Due to its alkylating nature, it should be considered a potential mutagen and handled with appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses).

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation. It may be sensitive to moisture and light.

Conclusion

This compound is a quintessential example of a key intermediate that, while not a final drug product itself, is indispensable for the efficient and versatile synthesis of complex and biologically active molecules. Its strategic importance in the construction of novel kinase inhibitors and other targeted therapies cannot be overstated. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for any research program focused on the discovery and development of indazole-based pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-BroMoMethyl-1h-indazole hydrobroMide - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

The Synthetic Versatility and Biological Potential of 6-(Bromomethyl)-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system comprising fused benzene and pyrazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities. Among the various substituted indazoles, those functionalized at the 6-position have garnered significant attention in drug discovery.

This technical guide focuses on the synthesis and potential biological activities of derivatives of 6-(bromomethyl)-1H-indazole. The introduction of a bromomethyl group at the 6-position provides a highly reactive handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of diverse compound libraries.[3] While this compound itself is not typically the final active pharmaceutical ingredient, its utility as a precursor to potent bioactive molecules is of considerable interest to researchers and drug development professionals. This guide will delve into the synthesis of this key intermediate, explore its derivatization, and discuss the significant biological activities of the resulting compounds, supported by experimental data and detailed protocols.

Synthesis of this compound: A Key Intermediate

The efficient synthesis of this compound is a critical first step in the exploration of its derivatives. One effective method involves the bromination of 6-methyl-1H-indazole. A more comprehensive and scalable approach, however, often starts from more readily available precursors and involves the construction of the indazole ring followed by functionalization of a methyl group.

An improved and well-documented procedure for a related synthesis, which can be adapted, involves the conversion of a hydroxymethyl group to a bromomethyl group.[3]

Experimental Protocol: Synthesis of this compound from (1H-Indazol-6-yl)methanol

This protocol is based on a method described for the synthesis of a similar compound, highlighting the conversion of a methyl group to a bromomethyl group via a hydroxyl intermediate which is a common synthetic strategy.[3]

Step 1: Synthesis of (1H-Indazol-6-yl)methanol This intermediate can be prepared from 6-methyl-1H-indazole via oxidation or from a corresponding carboxylic acid ester via reduction.

Step 2: Bromination of (1H-Indazol-6-yl)methanol

-

In a round-bottom flask, dissolve (1H-indazol-6-yl)methanol in a suitable solvent such as anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Anticancer Activity of this compound Derivatives

The indazole scaffold is a core component of several FDA-approved anticancer drugs, many of which function as kinase inhibitors.[4] Derivatives of this compound are promising candidates for the development of novel anticancer agents due to the scaffold's proven efficacy and the synthetic versatility of the bromomethyl group.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.

Caption: Inhibition of VEGFR-2 signaling by indazole derivatives.

Synthesis of Anticancer Derivatives

The reactive nature of the bromomethyl group allows for the introduction of various functionalities to the indazole core, enabling the exploration of structure-activity relationships (SAR) for kinase inhibition. A common strategy involves the nucleophilic substitution of the bromide with amines, thiols, or other nucleophiles to generate a library of derivatives.

Quantitative Anticancer Data

While specific data for a wide range of derivatives synthesized directly from this compound is emerging, the anticancer potential can be inferred from studies on closely related 6-substituted indazole derivatives. The following table summarizes the in vitro antiproliferative activity of some representative indazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [6][7] |

| 6o | A549 (Lung Cancer) | >40 | [6][7] |

| 6o | PC-3 (Prostate Cancer) | 16.52 | [6][7] |

| 6o | Hep-G2 (Liver Cancer) | 26.31 | [6][7] |

| 2f | 4T1 (Breast Cancer) | 0.23 | [4] |

Note: The compounds listed are structurally related to potential derivatives of this compound and demonstrate the anticancer potential of the indazole scaffold.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.[6]

-

Cell Culture: Culture human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, and many of them act by inhibiting cyclooxygenase (COX) enzymes. Indazole derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent COX-2 inhibitory activity.[8]

Mechanism of Action: COX-2 Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: A typical workflow for identifying and validating COX-2 inhibitors.

Quantitative Anti-inflammatory Data

Computational and in vitro studies have identified 6-bromo-1H-indazole derivatives as potential COX-2 inhibitors.[8] The following table presents data for some indazole derivatives, demonstrating their anti-inflammatory potential.

| Compound | Target | IC₅₀ (µM) | Reference |

| Indazole | COX-2 | 23.42 | [9] |

| 6-Nitroindazole | COX-2 | 19.22 | [9] |

| Celecoxib (Standard) | COX-2 | 5.10 | [9] |

| Indazole | TNF-α | 220.11 | [9] |

| 6-Nitroindazole | IL-1β | 100.75 | [9] |

Note: This data for related indazole compounds suggests that derivatives of this compound could also exhibit significant anti-inflammatory activity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing the COX-2 inhibitory activity of test compounds.[9]

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid, in a suitable buffer.

-

Compound Incubation: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and a heme cofactor. Incubate for a short period at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a defined incubation period, stop the reaction by adding a solution of hydrochloric acid.

-

Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Indazole derivatives have been shown to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10][11]

Synthesis of Antimicrobial Derivatives

The this compound scaffold can be utilized to synthesize a variety of antimicrobial compounds. For instance, the synthesis of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core has been reported to yield compounds with moderate to good antimicrobial activity.[10][11] A similar synthetic strategy can be employed starting from this compound.

Experimental Protocol: Synthesis of 1-(Aryl)-4-((1H-indazol-6-yl)methyl)-1H-1,2,3-triazoles

This protocol is adapted from the synthesis of similar triazole-containing indazoles.[10][11]

Step 1: Synthesis of 6-(Azidomethyl)-1H-indazole

-

Dissolve this compound in a suitable solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(azidomethyl)-1H-indazole.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

-

In a reaction vessel, dissolve 6-(azidomethyl)-1H-indazole and a terminal alkyne in a solvent mixture of t-butanol and water.

-

Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.

-